Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Brand Name: Vulcanchem
CAS No.: 145441-05-0
VCID: VC9573982
InChI: InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17)
SMILES: CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-

CAS No.: 145441-05-0

Cat. No.: VC9573982

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- - 145441-05-0

Specification

CAS No. 145441-05-0
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Standard InChI InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17)
Standard InChI Key XSPJNHZTPFTTEM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a benzamide backbone substituted with methyl groups at the 2, 4, and 6 positions, coupled to a 5-methylisoxazol-3-amine group via an amide linkage. X-ray crystallography data for analogous compounds, such as 2,4,6-trimethylbenzamide (CAS 4380-68-1), reveal planar aromatic systems with methyl substituents inducing steric effects that influence molecular packing . The isoxazole ring introduces heterocyclic rigidity, potentially enhancing binding affinity in biological systems .

Spectroscopic Properties

Fourier-transform infrared (FTIR) spectra of related benzamides show characteristic amide I (C=O stretch) bands near 1650 cm1^{-1} and N–H bending vibrations at 1550 cm1^{-1} . Nuclear magnetic resonance (NMR) data for the parent 2,4,6-trimethylbenzamide indicate aromatic proton signals at δ 6.7–7.1 ppm and methyl resonances at δ 2.3–2.5 ppm . For the title compound, the isoxazole protons are expected to resonate near δ 6.2 ppm based on comparisons to N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide (PubChem CID 872142) .

Crystallographic Insights

While direct crystallographic data for Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- are unavailable, studies on 2,4,6-trimethylbenzamide demonstrate monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=10.92A˚,b=7.45A˚,c=12.34A˚,β=108.6a = 10.92 \, \text{Å}, b = 7.45 \, \text{Å}, c = 12.34 \, \text{Å}, \beta = 108.6^\circ . The isoxazole moiety likely introduces hydrogen-bonding interactions between the amide N–H and the heterocyclic oxygen, as observed in similar structures .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting PointNot reported
Boiling Point349.1°C (estimated)
Density1.166 g/cm3^3
Refractive Index1.588
LogP (lipophilicity)3.0
Topological Polar Surface55.1 Å2^2

The relatively high logP value suggests significant hydrophobicity, favoring membrane permeability in biological contexts . The polar surface area aligns with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Classical Amide Coupling

A common route to substituted benzamides involves reacting 2,4,6-trimethylbenzoyl chloride with 5-methyl-3-aminoisoxazole. This method, adapted from Wegmann and Steglich’s work on trimethylbenzamide derivatives, typically employs hexamethylphosphoric triamide (HMPA) as a catalyst in tetrahydrofuran (THF), yielding 76% under optimized conditions .

2,4,6-Trimethylbenzoyl chloride+5-Methyl-3-aminoisoxazoleHMPA, THFTarget Compound+HCl\text{2,4,6-Trimethylbenzoyl chloride} + \text{5-Methyl-3-aminoisoxazole} \xrightarrow{\text{HMPA, THF}} \text{Target Compound} + \text{HCl}

Alternative Approaches

Recent advances utilize lead(IV) acetate as an oxidizing agent in coupling reactions, enhancing yields to 82% for structurally related nitrobenzamides . Microwave-assisted synthesis reduces reaction times from 4 hours to 30 minutes, as demonstrated in the preparation of N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide .

Biological Activity and Applications

Enzyme Inhibition

Molecular docking simulations predict strong binding to cyclooxygenase-2 (COX-2) with a calculated KiK_i of 18 nM, suggesting anti-inflammatory potential . The isoxazole ring forms hydrogen bonds with Arg120 and Tyr355 residues, while trimethyl groups occupy hydrophobic pockets .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, particularly targeting Bruton’s tyrosine kinase (BTK) . Its lipophilicity improves blood-brain barrier penetration in candidate neurotherapeutics.

Materials Science

In polymer chemistry, the steric bulk of the trimethylisoxazole moiety reduces crystallinity in polyamides, enhancing flexibility for use in high-performance elastomers .

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